3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3,4-dichlorophenol with 3-bromophenylprop-2-enoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted carbon, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylprop-2-enoic acid
- 2-Cyano-3-phenylprop-2-enoic acid
- 3-(4-Chlorophenoxy)phenylprop-2-enoic acid
Uniqueness
3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
651718-11-5 |
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Molecular Formula |
C15H10Cl2O3 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
3-[3-(3,4-dichlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c16-13-6-5-12(9-14(13)17)20-11-3-1-2-10(8-11)4-7-15(18)19/h1-9H,(H,18,19) |
InChI Key |
STPVGMIQOXJQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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